![molecular formula C13H17NO2S B7501751 [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)
[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is also known as MPM-2 and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes involved in cell cycle progression and DNA replication. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone in lab experiments include its potential as an anti-cancer agent and its anti-inflammatory properties. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research and development of [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone. These include:
1. Optimization of the synthetic route to yield higher purity and yield of the final product.
2. Investigation of the mechanism of action of this compound.
3. Development of novel formulations of this compound to improve its solubility and bioavailability.
4. Investigation of the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases.
5. Investigation of the potential of this compound as a therapeutic agent for the treatment of other types of cancer.
Méthodes De Synthèse
The synthesis of [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone involves the reaction of 3-(methylthio)benzaldehyde with morpholine and subsequent oxidation of the resulting intermediate with potassium permanganate. The final product is obtained through reduction of the resulting ketone with sodium borohydride. This synthetic route has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone has been studied for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[3-(methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-17-10-11-3-2-4-12(9-11)13(15)14-5-7-16-8-6-14/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNZGZOEJQTGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

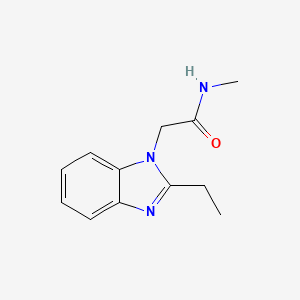
![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)


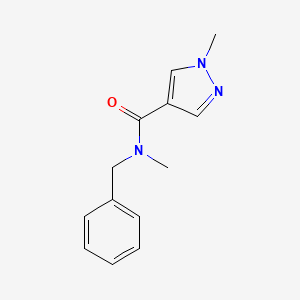

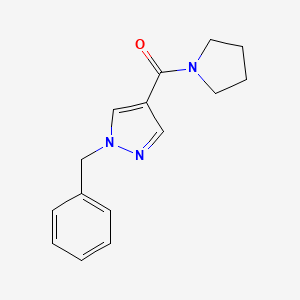
![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)
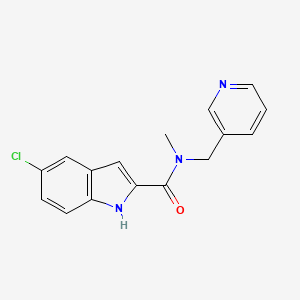

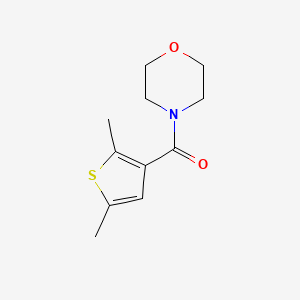


![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)